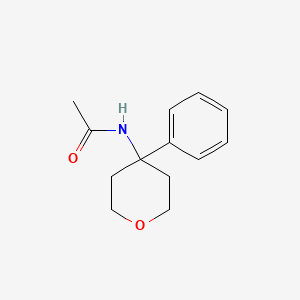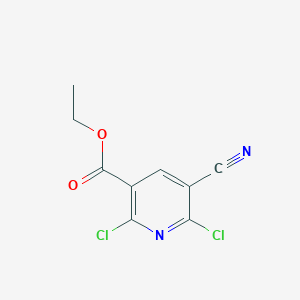
3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid
Descripción general
Descripción
3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid is a trifluoromethylpyridine derivative. Trifluoromethylpyridines (TFMPs) are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Groups, such as chloro-bis(trifluoromethyl)pyridine, can be synthesized in 60 to 80% yield .Molecular Structure Analysis
The molecular formula of this compound is C7H3ClF3NO2 . The molecular weight is 225.55 g/mol .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Aplicaciones Científicas De Investigación
1. Synthesis and Functionalization
3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid is a versatile compound used in various synthetic and functionalization processes. For instance, it can be selectively metalated and subsequently carboxylated at different positions, demonstrating its potential in organic synthesis (Schlosser & Marull, 2003). It serves as a key intermediate in producing various carboxylic acids, highlighting its importance in the synthesis of complex organic molecules (Cottet et al., 2004).
2. Insecticidal Activity
The compound has been identified as an important intermediate in the synthesis of insecticides. For example, it's a precursor for tefluthrin, which is effective against soil insect pests in crops like maize and sugar beet (Liu et al., 2006). Its pyridine ring is often utilized in pesticide discovery due to its active component properties.
3. Pharmaceutical and Biochemical Applications
In pharmaceutical and biochemical industries, derivatives of this compound, such as pyridine-3-carboxylic acid, are used extensively. These derivatives find applications in food, pharmaceutical, and biochemical sectors, suggesting a broad range of utility (Kumar & Babu, 2009).
4. Luminescent Properties in Rare Earth Complexes
The compound has been used in the design and synthesis of Nd3+-doped organic complexes, showcasing luminescent properties. This indicates its potential in developing materials with unique optical properties, useful in various technological applications (Ye et al., 2013).
5. Structural and Spectroscopic Studies
Its structural and spectroscopic properties have been a subject of research, aiding in the understanding of its chemical behavior and potential applications in material science. For instance, studies on its vibrational spectrum and molecular structure provide insights into its reactivity and interaction with other molecules (Vural, 2016).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that many trifluoromethylpyridines are used in the protection of crops from pests , suggesting that their targets could be specific enzymes or receptors in pests.
Mode of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This suggests that 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid might interact with its targets in a similar way.
Biochemical Pathways
It is known that trifluoromethylpyridines are often involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions. This suggests that this compound might affect similar biochemical pathways.
Result of Action
It is known that many trifluoromethylpyridines are used in the protection of crops from pests , suggesting that they may have cytotoxic effects on pests.
Action Environment
The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity . This suggests that these factors might also influence the action of this compound.
Análisis Bioquímico
Biochemical Properties
3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile. It interacts with enzymes such as cytochrome P450, which catalyzes the hydroxylation of the aromatic ring, leading to the formation of hydroxylated metabolites . Additionally, this compound can form conjugates with glutathione, a tripeptide involved in detoxification processes . These interactions highlight the compound’s role in modulating enzyme activity and influencing metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. This compound has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in gene expression . It can also affect cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux . Furthermore, this compound has been observed to induce oxidative stress in certain cell types, leading to the activation of antioxidant defense mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This compound is known to inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to enzyme inactivation . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions contribute to the compound’s diverse biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation reactions over extended periods . Long-term exposure to this compound has been shown to result in cumulative effects on cellular function, including alterations in cell proliferation and differentiation . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can modulate enzyme activity and influence metabolic pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of reactive metabolites . Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects . These findings underscore the importance of dosage considerations in the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can undergo hydroxylation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . It can also form conjugates with glutathione, which are further metabolized by enzymes such as glutathione S-transferase . These metabolic pathways play a crucial role in the detoxification and elimination of this compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its affinity for specific binding sites and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . Its localization within these organelles can affect its activity and function, leading to changes in cellular processes such as energy production and protein synthesis . Understanding the subcellular localization of this compound is essential for elucidating its biochemical and cellular effects.
Propiedades
IUPAC Name |
3-chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-3-1-2-4(7(9,10)11)12-5(3)6(13)14/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLAXZNHHWJHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00824566 | |
| Record name | 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00824566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
760147-01-1 | |
| Record name | 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00824566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



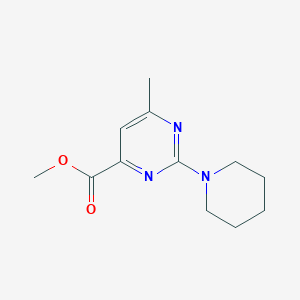
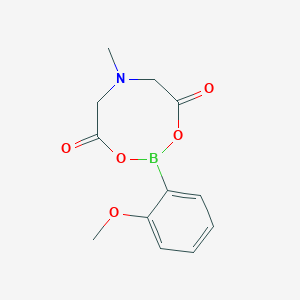

![{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol](/img/structure/B1401454.png)
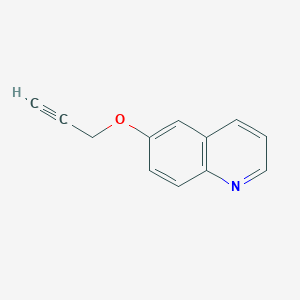
![[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid](/img/structure/B1401457.png)

![2-(4-((Trimethylsilyl)ethynyl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1401461.png)
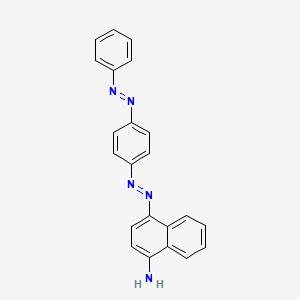
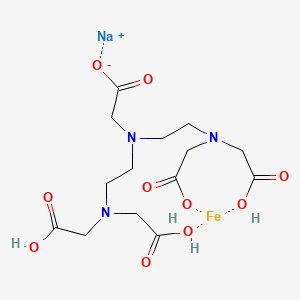
![Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate](/img/structure/B1401467.png)
